LH846

Übersicht

Beschreibung

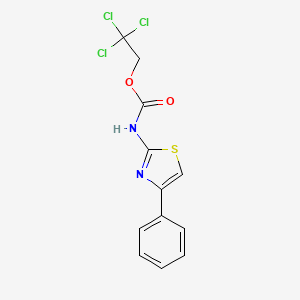

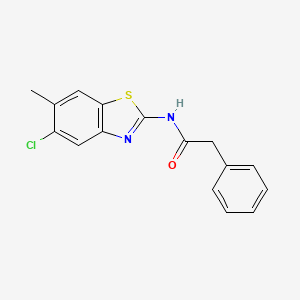

LH 846 ist ein selektiver Inhibitor der Caseinkinase 1 Delta (CK1δ). Es ist ein Benzothiazoloanalog mit der chemischen Formel C16H13ClN2OS und einem Molekulargewicht von 316,81 g/mol . Diese Verbindung ist bekannt für ihre hohe Selektivität gegenüber CK1δ mit einer inhibitorischen Konzentration (IC50) von 290 nM .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von LH 846 beinhaltet die Bildung eines Benzothiazolringsystems. Die wichtigsten Schritte umfassen die Kondensation von 2-Aminothiophenol mit einem geeigneten Aldehyd oder Keton zur Bildung des Benzothiazolkerns, gefolgt von Chlorierung und anschließender Acylierung, um die gewünschten funktionellen Gruppen einzuführen .

Industrielle Produktionsmethoden

Die industrielle Produktion von LH 846 beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um das Endprodukt mit einer Reinheit von über 98% zu erhalten .

Wissenschaftliche Forschungsanwendungen

LH 846 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Werkzeugverbindung verwendet, um die Rolle von CK1δ in verschiedenen biochemischen Pfaden zu untersuchen

Biologie: In zellbasierten Assays eingesetzt, um die Auswirkungen der CK1δ-Hemmung auf zelluläre Prozesse wie die Regulation des zirkadianen Rhythmus zu untersuchen

Medizin: Potenzieller therapeutischer Wirkstoff für Krankheiten, die mit dysregulierter CK1δ-Aktivität zusammenhängen, einschließlich neurodegenerativer Erkrankungen und Krebs

Industrie: In der Entwicklung neuer CK1δ-Inhibitoren für die pharmazeutische Forschung eingesetzt

Wirkmechanismus

LH 846 entfaltet seine Wirkung, indem es CK1δ selektiv hemmt. Es bindet an die ATP-Bindungsstelle von CK1δ und verhindert die Phosphorylierung von Zielproteinen wie PER1. Diese Hemmung stört die normale Funktion von CK1δ und führt zu Veränderungen in zellulären Prozessen, die durch diese Kinase reguliert werden .

Wirkmechanismus

Mode of Action

LH846 interacts with its targets by inhibiting their activity. It is a potent inhibitor of CKIδ, and less potently inhibits CKIα and CKIε . It has no effect on CK2 . At concentrations of 3 or 10 μM, this compound inhibits CKIδ-dependent phosphorylation of PER1 in HEK293T cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CKIδ-dependent phosphorylation of PER1 in HEK293T cells . This can have significant effects on the cell’s circadian rhythm and other cellular processes .

Biochemische Analyse

Biochemical Properties

N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide plays a crucial role in biochemical reactions by inhibiting casein kinase 1 delta (CK1δ) with an IC50 value of 290 nM . It also inhibits CK1 alpha (CK1α) and CK1 epsilon (CK1ε) with IC50 values of 2.5 μM and 1.3 μM, respectively . The compound does not affect casein kinase 2 (CK2) . By inhibiting CK1δ, N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide modulates the phosphorylation of various proteins involved in circadian rhythms, DNA repair, and cell signaling pathways .

Cellular Effects

N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound inhibits CK1δ-dependent phosphorylation of the PER1 protein in HEK293T cells . This inhibition affects the circadian rhythm by lengthening the period of circadian cycles in human U2OS cells .

Molecular Mechanism

The molecular mechanism of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide involves its selective inhibition of CK1δ. The compound binds to the ATP-binding pocket of CK1δ, preventing the phosphorylation of target proteins . This inhibition disrupts the normal function of CK1δ, leading to changes in gene expression and cellular processes regulated by CK1δ . Additionally, the compound’s selectivity for CK1δ over CK1α and CK1ε is attributed to its specific binding interactions with the kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that the compound can inhibit CK1δ activity for extended periods, leading to sustained changes in circadian rhythms and cellular functions . Long-term exposure to the compound in cell cultures has demonstrated its ability to maintain its inhibitory effects on CK1δ-dependent phosphorylation .

Dosage Effects in Animal Models

The effects of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits CK1δ activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including disruptions in normal cellular functions and potential adverse effects on organ systems . The threshold for these effects varies depending on the specific animal model and experimental conditions .

Metabolic Pathways

N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is involved in metabolic pathways that regulate circadian rhythms and cellular signaling . The compound interacts with enzymes such as CK1δ, CK1α, and CK1ε, modulating their activity and affecting the phosphorylation status of target proteins . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its solubility and affinity for specific cellular compartments . Studies have shown that the compound can accumulate in certain tissues, leading to localized effects on CK1δ activity and cellular functions .

Subcellular Localization

The subcellular localization of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is primarily within the cytoplasm, where it interacts with CK1δ and other target proteins . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . These factors contribute to the compound’s selective inhibition of CK1δ and its effects on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LH 846 involves the formation of a benzothiazole ring system. The key steps include the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core, followed by chlorination and subsequent acylation to introduce the desired functional groups .

Industrial Production Methods

Industrial production of LH 846 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 98% .

Analyse Chemischer Reaktionen

Reaktionstypen

LH 846 durchläuft hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Chlor- und Benzothiazolgruppen . Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole. .

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Benzothiazolderivate, die für bestimmte Anwendungen weiter funktionalisiert werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PF-670462: Ein weiterer selektiver CK1δ-Inhibitor mit einem ähnlichen Wirkmechanismus

IC261: Ein weniger selektiver Inhibitor, der mehrere Isoformen der Caseinkinase angreift

Einzigartigkeit von LH 846

LH 846 ist einzigartig aufgrund seiner hohen Selektivität für CK1δ gegenüber anderen Isoformen wie CK1α und CK1ε. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifische Rolle von CK1δ in verschiedenen biologischen Prozessen ohne Off-Target-Effekte zu untersuchen .

Eigenschaften

IUPAC Name |

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-10-7-14-13(9-12(10)17)18-16(21-14)19-15(20)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHAMRNAHTWYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639052-78-1 | |

| Record name | LH-846 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639052781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 639052-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LH-846 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5ZBU2L6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.